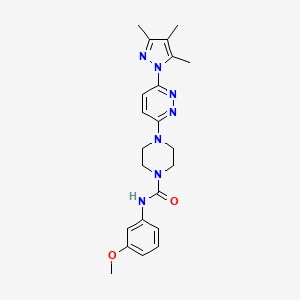
N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methoxyphenyl group and a pyridazine moiety that is further substituted by a trimethylpyrazol group. The structural complexity suggests multiple points of interaction with biological targets.
Molecular Formula : C19H22N6O2
Molecular Weight : 366.42 g/mol
IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine scaffolds exhibit a variety of biological activities including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : Compounds within this class have been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Effective against E. coli and Bacillus subtilis |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| N-(3-methoxyphenyl)-4-(6-(3,4,5-trimethylpyrazol)...) | High | Strong apoptosis induction |
| N-(3-methoxyphenyl)-4-(6-(pyrazol)...) | Moderate | Reduced anti-inflammatory activity |
| N-(3-methoxyphenyl)-4-(6-(pyridazin)...) | Low | Limited biological activity |
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to the compound :
-
Study on Anticancer Activity :
A series of pyrazole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer properties, leading to increased apoptosis rates in treated cells compared to controls . -
Anti-inflammatory Research :
In an experimental model of inflammation induced by carrageenan, compounds structurally related to the target compound exhibited significant reductions in swelling and pain, correlating with decreased levels of inflammatory markers . -
Antimicrobial Testing :
A comparative study was conducted using derivatives against various bacterial strains. The results showed that certain modifications led to enhanced antimicrobial potency, particularly against Gram-negative bacteria such as E. coli .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-15-16(2)26-29(17(15)3)21-9-8-20(24-25-21)27-10-12-28(13-11-27)22(30)23-18-6-5-7-19(14-18)31-4/h5-9,14H,10-13H2,1-4H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEDNVHNYRASID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














